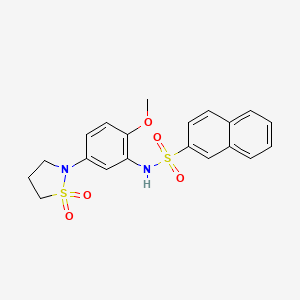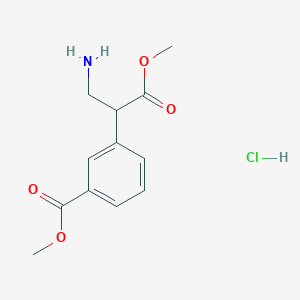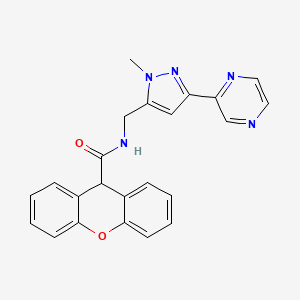
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, also known as Xanpyrazol, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects through the modulation of various signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the MAPK/ERK pathway. It has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has been reported to modulate the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has been reported to exhibit various biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of inflammation and immune responses, and the modulation of cell proliferation and survival. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its high cost.
Future Directions
There are several future directions for the research on N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and metabolism, and the exploration of its mechanisms of action in more detail. Additionally, the development of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide derivatives with improved properties and the evaluation of their pharmacokinetics and pharmacodynamics in animal models and clinical trials are also promising future directions.
Synthesis Methods
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including pyrazine-2-carboxylic acid, 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, and xanthene-9-carboxylic acid. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-28-15(12-18(27-28)19-14-24-10-11-25-19)13-26-23(29)22-16-6-2-4-8-20(16)30-21-9-5-3-7-17(21)22/h2-12,14,22H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZEDMDPQFIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

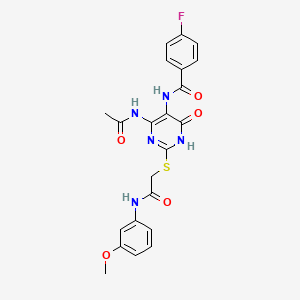
![1,3-Dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2612737.png)
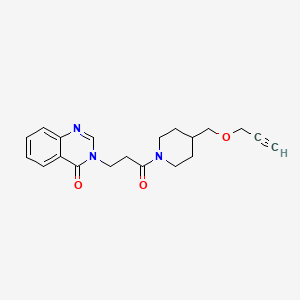
![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
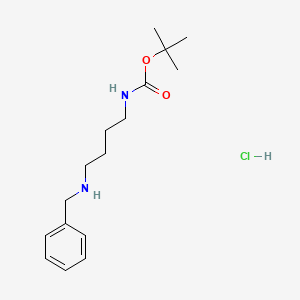
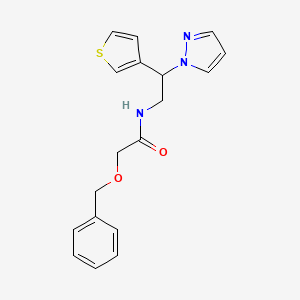
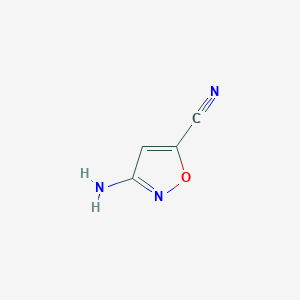
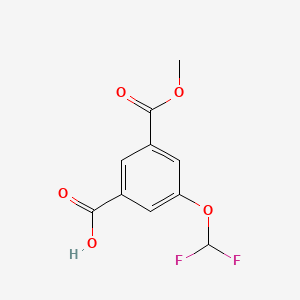
![2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide](/img/structure/B2612750.png)
![6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2612751.png)
![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)
